
4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with bromine and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the Sonogashira cross-coupling reaction, followed by desilylation and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This method has been shown to yield the desired compound with an overall yield of up to 72% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one-pot three-step protocol mentioned above, is likely to be employed to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki and Sonogashira cross-coupling reactions, facilitated by palladium catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Employed in azide-alkyne cycloaddition reactions.
Nucleophiles: Utilized in substitution reactions.
Major Products:
Substituted Triazoles: Resulting from nucleophilic substitution.
Coupled Products: Formed through cross-coupling reactions.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in the design of anti-inflammatory and antidiabetic agents.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Agriculture: The compound’s derivatives are explored for their potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, contributing to the compound’s efficacy .
Comparison with Similar Compounds
4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Shares a similar structure but with a pyrazole ring instead of a triazole ring.
4-Iodo-5-(trifluoromethyl)-1H-1,2,3-triazole: Similar in structure but with an iodine atom instead of bromine.
Uniqueness: 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C3HBrF3N3 |
|---|---|
Molecular Weight |
215.96 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)-2H-triazole |
InChI |
InChI=1S/C3HBrF3N3/c4-2-1(3(5,6)7)8-10-9-2/h(H,8,9,10) |
InChI Key |
RVXSYEYWBNYFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


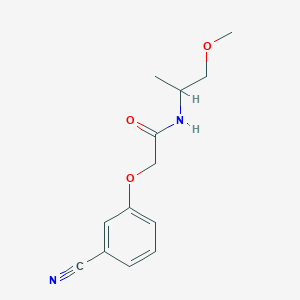
![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)
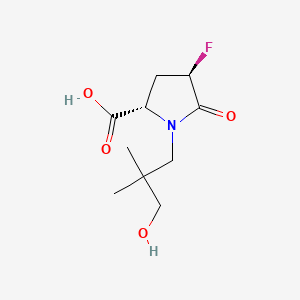
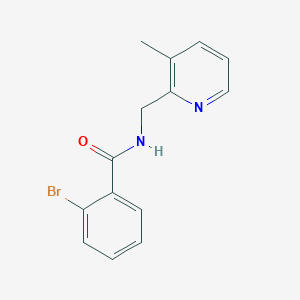
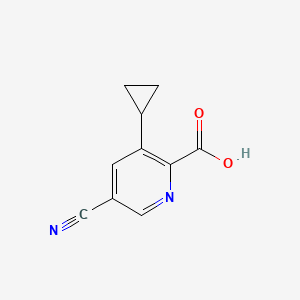
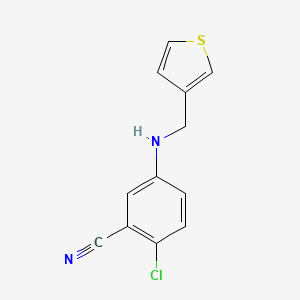

![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)
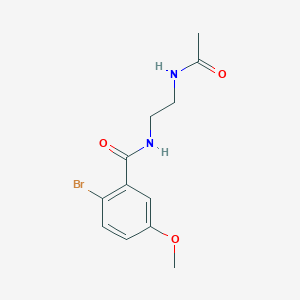
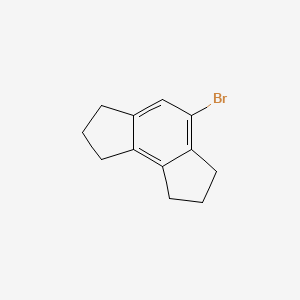

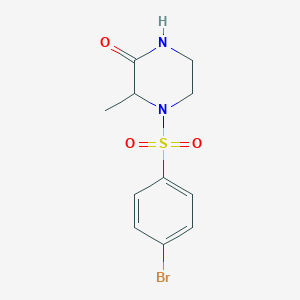
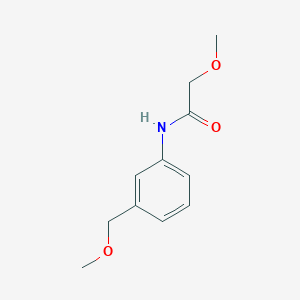
![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)
